molecular formula C12H10O2 B8340882 3-(2-Methylbenzo[b]furan-5-yl)prop-2-yn-1-ol

3-(2-Methylbenzo[b]furan-5-yl)prop-2-yn-1-ol

Cat. No.: B8340882
M. Wt: 186.21 g/mol
InChI Key: RROLWHSNQRQINH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methylbenzo[b]furan-5-yl)prop-2-yn-1-ol is a useful research compound. Its molecular formula is C12H10O2 and its molecular weight is 186.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H10O2

Molecular Weight

186.21 g/mol

IUPAC Name

3-(2-methyl-1-benzofuran-5-yl)prop-2-yn-1-ol

InChI

InChI=1S/C12H10O2/c1-9-7-11-8-10(3-2-6-13)4-5-12(11)14-9/h4-5,7-8,13H,6H2,1H3

InChI Key

RROLWHSNQRQINH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(O1)C=CC(=C2)C#CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-iodo-2-methylbenzo[b]furan (12.1 g, 46.9 mmol) in dry tetrahydrofuran (50 mL) was degassed and copper(I) iodide (280 mg, 1.5 mmol), tetrakis(triphenylphosphine)palladium (1.7 g, 1.5 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (9.1 g, 60.0 mmol) were added. The reaction solution was degassed again and propargyl alcohol (3.4 g, 60.7 mmol) was added under inert atmosphere at ambient temperature. The reaction mixture was stirred (initially under cooling with ice water) for 48 h, then treated with water (20 mL) and acidified with 2 M hydrochloric acid (20 mL). The organic phase was separated and the aqueous phase was extracted with ether (4×30 mL). The combined organic phases were dried with anhydrous magnesium sulfate and concentrated in vacuo yielding brown solid. The residue was purified by column chromatography (silica gel Fluka 60, benzene) yielding 3-(2-methyl benzo[b]furan-5-yl)prop-2-yn-1-ol.
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
9.1 g
Type
reactant
Reaction Step Five
Name
copper(I) iodide
Quantity
280 mg
Type
catalyst
Reaction Step Five
Quantity
1.7 g
Type
catalyst
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six

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